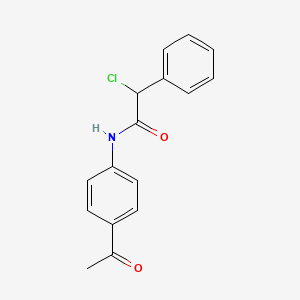

N-(4-Acetylphenyl)-2-chloro-2-phenylacetamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-chloro-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO2/c1-11(19)12-7-9-14(10-8-12)18-16(20)15(17)13-5-3-2-4-6-13/h2-10,15H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZITOFUWOFKDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Spectroscopic Characterization and Structural Elucidation of N 4 Acetylphenyl 2 Chloro 2 Phenylacetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of N-(4-Acetylphenyl)-2-chloro-2-phenylacetamide is predicted to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Amide Proton (N-H): A broad singlet is expected to appear in the downfield region, typically between δ 10.0 and 10.8 ppm. Its chemical shift can be sensitive to solvent and concentration. In the related compound N-(4-acetylphenyl)-2-chloroacetamide, this proton appears at δ 10.646 ppm nih.gov.

Aromatic Protons (C₆H₄): The protons on the 4-acetylphenyl ring will present as a pair of doublets due to para-substitution, characteristic of an AA'BB' system. The two protons ortho to the acetyl group are expected around δ 7.9-8.0 ppm, while the two protons ortho to the amide group should appear slightly more upfield, around δ 7.7-7.8 ppm nih.gov.

Aromatic Protons (C₆H₅): The five protons of the phenyl group on the acetamide (B32628) moiety are expected to appear as a multiplet in the range of δ 7.3-7.5 ppm.

Methine Proton (CH-Cl): The single proton attached to the stereocenter, adjacent to the chlorine atom and the phenyl group, is predicted to be a singlet around δ 5.5-6.0 ppm. Its downfield shift is due to the deshielding effects of the adjacent chlorine, phenyl, and carbonyl groups. This is a significant shift from the methylene (B1212753) protons in N-(4-acetylphenyl)-2-chloroacetamide, which appear at δ 4.328 ppm nih.gov.

Methyl Protons (CH₃): The three protons of the acetyl group's methyl moiety will appear as a sharp singlet, expected around δ 2.5-2.6 ppm nih.gov.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -NH- | 10.0 - 10.8 | Broad Singlet | 1H |

| Ar-H (ortho to -COCH₃) | 7.9 - 8.0 | Doublet | 2H |

| Ar-H (ortho to -NHCO) | 7.7 - 7.8 | Doublet | 2H |

| Ar-H (-C₆H₅) | 7.3 - 7.5 | Multiplet | 5H |

| -CHCl- | 5.5 - 6.0 | Singlet | 1H |

| -COCH₃ | 2.5 - 2.6 | Singlet | 3H |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Carbonyl Carbons (C=O): Two signals are expected for the two carbonyl carbons. The ketone carbonyl (-COCH₃) is anticipated at the most downfield position, around δ 197.0 ppm. The amide carbonyl (-NHCO-) is expected to appear around δ 165.0-166.0 ppm. For comparison, these carbons in N-(4-acetylphenyl)-2-chloroacetamide appear at δ 196.8 ppm and δ 165.5 ppm, respectively nih.gov.

Aromatic Carbons: The spectrum will show several signals for the aromatic carbons. The 4-acetylphenyl ring will display four distinct signals, while the α-phenyl ring will show up to four signals depending on symmetry. Key signals include the carbon attached to the acetyl group (~132 ppm) and the carbon attached to the amide nitrogen (~143 ppm) nih.gov. The carbons of the α-phenyl ring are expected in the typical δ 125-135 ppm range.

Methine Carbon (CH-Cl): The carbon atom bonded to chlorine is expected to have a signal in the range of δ 60-70 ppm. This is significantly different from the methylene carbon in N-(4-acetylphenyl)-2-chloroacetamide, which resonates at δ 43.8 ppm nih.gov.

Methyl Carbon (CH₃): The methyl carbon of the acetyl group is predicted to give a signal in the upfield region, around δ 26.6 ppm nih.gov.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ketone C=O | ~197.0 |

| Amide C=O | 165.0 - 166.0 |

| Ar-C (C-NH) | ~143.0 |

| Ar-C (quaternary, C₆H₅) | 130.0 - 135.0 |

| Ar-C (C-COCH₃) | ~132.0 |

| Ar-C (CH) | 118.0 - 130.0 |

| -CHCl- | 60.0 - 70.0 |

| -COCH₃ | ~26.6 |

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques are invaluable.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments would be used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. In the predicted spectrum, DEPT-90 would show positive signals for the aromatic CH carbons and the CHCl carbon. DEPT-135 would show positive signals for all CH and CH₃ groups and negative signals for CH₂ groups (of which there are none in the target molecule). Quaternary carbons are absent in DEPT spectra.

HETCOR (Heteronuclear Correlation): This 2D experiment establishes correlations between directly bonded protons and carbons. A HETCOR spectrum would show a cross-peak connecting the ¹H signal of the CHCl proton (δ ~5.5-6.0 ppm) to the ¹³C signal of the CHCl carbon (δ ~60-70 ppm), and another connecting the methyl protons (δ ~2.5-2.6 ppm) to the methyl carbon (δ ~26.6 ppm), confirming their assignments.

INEPT (Insensitive Nuclei Enhanced by Polarization Transfer): This is a powerful pulse sequence used to enhance the signal of insensitive nuclei like ¹³C by transferring polarization from sensitive nuclei like ¹H nih.gov. It is often integrated into more complex 2D experiments to improve sensitivity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3250 - 3350 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2900 - 3000 |

| C=O (Ketone) | Stretching | 1680 - 1700 |

| C=O (Amide I Band) | Stretching | 1660 - 1680 |

| N-H (Amide II Band) | Bending | 1510 - 1550 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-Cl | Stretching | 700 - 800 |

The IR spectrum is expected to clearly show the presence of the key functional groups: a sharp, strong absorption for the ketone carbonyl (C=O) around 1685 cm⁻¹, and another strong absorption for the amide carbonyl (Amide I band) at a slightly lower wavenumber, around 1670 cm⁻¹. The N-H stretching of the secondary amide will appear as a distinct band in the region of 3250-3350 cm⁻¹. The N-H bend (Amide II band) is expected around 1530 cm⁻¹. Additionally, C-H stretches for the aromatic rings and the aliphatic methyl group will be visible, as well as the C-Cl stretch at a lower frequency.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structural confirmation. The molecular formula for this compound is C₁₆H₁₄ClNO₂.

Molecular Weight Confirmation: The calculated monoisotopic mass is approximately 287.07 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would appear at m/z 287. Due to the natural abundance of the ³⁷Cl isotope, an M+2 peak at m/z 289 with an intensity of about one-third of the M⁺ peak is a characteristic signature confirming the presence of one chlorine atom.

Fragmentation Patterns: Electron ionization (EI) would likely induce fragmentation. Key predicted fragments include:

Loss of a chlorine radical (M-35) to give a fragment at m/z 252.

Alpha-cleavage of the C-C bond between the carbonyl and the CHCl group.

Cleavage of the amide bond, leading to fragments corresponding to the [C₆H₅CHClCO]⁺ ion (m/z 152/154) and the [NHC₆H₄COCH₃]⁺ ion (m/z 148).

A base peak might correspond to the tropylium (B1234903) ion [C₇H₇]⁺ at m/z 91, or the acylium ion [CH₃CO]⁺ at m/z 43.

| m/z Value | Predicted Fragment Identity |

|---|---|

| 287/289 | [M]⁺ (Molecular Ion) |

| 252 | [M - Cl]⁺ |

| 152/154 | [C₆H₅CHClCO]⁺ |

| 148 | [HNC₆H₄COCH₃]⁺ |

| 134 | [H₂NC₆H₄COCH₃]⁺ |

| 120 | [C₆H₄COCH₃]⁺ |

| 91 | [C₇H₇]⁺ |

| 43 | [CH₃CO]⁺ |

Elemental Analysis for Compositional Verification

Elemental analysis determines the mass percentages of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This technique is used to confirm the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry. For this compound (C₁₆H₁₄ClNO₂), the theoretical elemental composition can be calculated.

| Element | Mass Percentage (%) |

|---|---|

| Carbon (C) | 66.79% |

| Hydrogen (H) | 4.90% |

| Chlorine (Cl) | 12.32% |

| Nitrogen (N) | 4.87% |

| Oxygen (O) | 11.12% |

Experimental values obtained from an elemental analyzer should match these calculated percentages within an acceptable margin of error (typically ±0.4%), thereby verifying the elemental composition and purity of the synthesized compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Studies

The electronic absorption spectra of N-arylacetamides are characterized by absorption bands originating from π → π* and n → π* electronic transitions within the aromatic phenyl ring and the carbonyl group of the acetamide moiety. The position and intensity of these bands are sensitive to the nature of substituents on the phenyl ring and the solvent in which the spectrum is recorded.

While specific data for this compound is not available, research on a series of N-(substituted phenyl)-2-chloroacetamides provides valuable comparative data. A study by Ušćumlić et al. investigated the UV absorption spectra of twelve N-(substituted phenyl)-2-chloroacetamides in various solvents to understand the influence of both substituents and solvent polarity on the electronic transitions. Although the complete dataset from this study is not publicly available, the research indicates a systematic approach to characterizing the UV-Vis properties of this class of compounds.

Another pertinent study focused on the linear solvation energy relationships (LSER) and linear free energy relationships (LFER) of N-(substituted phenyl)-2-chloroacetamides, analyzing their UV absorption spectra in eighteen different solvents. This work highlights the significance of solvent-solute interactions in modulating the absorption maxima. The electronic transitions in these molecules are subject to shifts in wavelength (solvatochromism) depending on the polarity and hydrogen bonding capabilities of the solvent.

For the closely related derivative, N-(4-acetylphenyl) chloroacetamide , the presence of the acetyl group (a chromophore) attached to the phenyl ring is expected to influence the electronic absorption spectrum significantly. The acetyl group, being an electron-withdrawing group, would likely cause a bathochromic (red) shift in the π → π* transition of the benzene (B151609) ring compared to unsubstituted N-phenylacetamide.

To illustrate the typical UV-Vis absorption characteristics of related N-aryl acetamides, the following table presents data for N-phenylacetamide and some of its derivatives. It is important to note that this data is for comparative purposes and does not represent the specific compound of interest.

Table 1: UV-Vis Absorption Data for Selected N-Aryl Acetamide Derivatives

| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

|---|---|---|---|---|

| N-Phenylacetamide | Ethanol | 242 | 14,100 | Generic Data |

| N-(4-Chlorophenyl)acetamide | Ethanol | 249 | 16,600 | Generic Data |

The data in Table 1 demonstrates how substituents on the phenyl ring alter the absorption maxima. The chloro and nitro groups, being auxochromes and chromophores respectively, lead to a shift to longer wavelengths compared to the unsubstituted N-phenylacetamide. It is reasonable to infer that this compound would exhibit complex absorption patterns due to the presence of multiple chromophoric groups: the acetylphenyl group and the phenyl group attached to the chloroacetyl moiety. The spectrum would likely show multiple bands corresponding to the electronic transitions within these aromatic systems, with their exact positions and intensities being dependent on the solvent environment.

Further empirical studies are required to definitively characterize the UV-Vis spectroscopic profile of this compound and to create a precise data table of its electronic absorption properties.

Chemical Reactivity, Reaction Mechanisms, and Strategic Derivatization of N 4 Acetylphenyl 2 Chloro 2 Phenylacetamide Core Structures

Nucleophilic Substitution Reactions Involving the Chloro Moiety

The chloroacetamide functional group is an excellent electrophilic site, making N-(4-acetylphenyl)-2-chloroacetamide susceptible to nucleophilic attack. researchgate.net The ease of replacement of the chlorine atom by oxygen, nitrogen, and sulfur nucleophiles facilitates the synthesis of numerous derivatives. researchgate.net These substitution reactions are fundamental for building more complex molecular architectures.

Synthesis of Thioether Derivatives through Reaction with Sulfur Nucleophiles

The reaction of N-(4-acetylphenyl)-2-chloroacetamide with sulfur nucleophiles is a well-established method for forming carbon-sulfur bonds, leading to the synthesis of various thioether derivatives. uea.ac.ukresearchgate.net Thiolate anions, being powerful nucleophiles, readily displace the chloride ion. libretexts.org

Detailed research findings show that this compound serves as a precursor for N-aryl-2-(benzothiazol-2-ylthio)acetamide derivatives through its reaction with 2-mercaptobenzothiazole (B37678). researchgate.netuea.ac.uk This S-alkylation is typically performed in a polar aprotic solvent like acetone (B3395972) in the presence of a weak base such as potassium carbonate to facilitate the formation of the thiolate nucleophile. researchgate.nettsijournals.com

Furthermore, the versatility of this reaction is demonstrated by the successful substitution with other heterocyclic thiols. For instance, reactions with 2-mercapto-4,6-dimethylnicotinonitrile (B1298107) and 6-amino-2-mercaptopyrimidin-4-ol proceed under similar conditions to yield the corresponding sulfide (B99878) products, which are valuable intermediates for further cyclization and derivatization. researchgate.netuea.ac.ukresearchgate.net

Table 1: Synthesis of Thioether Derivatives from N-(4-Acetylphenyl)-2-chloroacetamide

| Sulfur Nucleophile | Reagents/Conditions | Product | Reference(s) |

|---|---|---|---|

| 2-Mercaptobenzothiazole | K₂CO₃, Acetone, RT, 4 hrs | N-(4-Acetylphenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide | tsijournals.com |

| 2-Mercapto-4,6-dimethylnicotinonitrile | K₂CO₃, Acetone | N-(4-Acetylphenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide | uea.ac.ukresearchgate.net |

| 6-Amino-2-mercaptopyrimidin-4-ol | K₂CO₃, Acetone | N-(4-Acetylphenyl)-2-((4-amino-6-hydroxypyrimidin-2-yl)thio)acetamide | uea.ac.ukresearchgate.net |

Exploration of Reactions with Nitrogen Nucleophiles for Amine Functionalization

The electrophilic carbon bearing the chlorine atom is also a target for nitrogen-based nucleophiles, enabling N-alkylation reactions for amine functionalization. researchgate.net N-aryl chloroacetamides are effective alkylating agents for a variety of primary and secondary amines, including heterocyclic amines. researchgate.net

For example, N-(4-acetylphenyl)-2-chloroacetamide can alkylate piperidine (B6355638) derivatives such as 1-(piperidin-4-yl)-1,4-dihydro-2H-benzoxazin-2-ones. researchgate.net This reaction is typically conducted in DMF with potassium carbonate serving as the base. researchgate.net In a similar fashion, this chloroacetamide derivative has been used to synthesize hydrazinylacetamide structures by reacting with hydrazinoquinazolines, a transformation facilitated by triethylamine (B128534) in DMF, sometimes under microwave irradiation to enhance reaction rates. nih.gov These reactions highlight the utility of the chloroacetyl group in linking the N-(4-acetylphenyl) moiety to various nitrogen-containing scaffolds. nih.gov

Table 2: Reactions of N-(4-Acetylphenyl)-2-chloroacetamide with Nitrogen Nucleophiles

| Nitrogen Nucleophile | Reagents/Conditions | Product Type | Reference(s) |

|---|---|---|---|

| 1-(Piperidin-4-yl)-1,4-dihydro-2H-benzoxazin-2-ones | K₂CO₃, DMF | 2-(Piperidin-1-yl)-N-aryl-acetamides | researchgate.net |

| Hydrazinoquinazolines | Triethylamine, DMF, Microwave Irradiation | Hydrazinylacetamide derivatives | nih.gov |

| Various aromatic and heterocyclic primary amines | Base (e.g., K₂CO₃) | N-alkylated amine derivatives | researchgate.net |

Alkylation Reactions for Structural Expansion

Beyond sulfur and nitrogen, other nucleophiles can be employed to alkylate with N-(4-acetylphenyl)-2-chloroacetamide, leading to further structural expansion. These reactions underscore the broad utility of the chloroacetyl group as an electrophilic partner.

A notable example is the O-alkylation reaction with carboxylate salts. The reaction between N-(4-acetylphenyl)-2-chloroacetamide and sodium methacrylate (B99206) results in the formation of an ester linkage, yielding 2-((4-acetylphenyl)amino)-2-oxoethyl methacrylate. researchgate.net Similarly, the nitrogen atom of sodium saccharin (B28170) can act as a nucleophile to displace the chloride, forming 1,2-benzisothiazol-3(2H)-one-1,1-dioxide derivatives. researchgate.net These alkylation reactions demonstrate the capability of this chloroacetamide to react with a diverse range of nucleophilic centers, thereby expanding its synthetic potential. researchgate.net

Condensation and Cyclization Reactions for Novel Heterocyclic Scaffolds

The functional groups within N-(4-acetylphenyl)-2-chloroacetamide and its immediate derivatives serve as handles for subsequent condensation and cyclization reactions, providing pathways to complex heterocyclic systems. uea.ac.ukresearchgate.net The acetyl group, in particular, is a key site for condensation, while the products of nucleophilic substitution can be designed to undergo intramolecular cyclization. researchgate.netresearchgate.net

Formation of Benzothiazole (B30560) and Benzoxazole Derivatives

While N-(4-acetylphenyl)-2-chloroacetamide is used to alkylate existing benzothiazole thiols (as described in 5.1.1), the resulting thioether product becomes a versatile scaffold for creating further heterocyclic structures. uea.ac.uktsijournals.com The acetyl group on the phenyl ring of N-(4-acetylphenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide can undergo condensation with hydrazines or their analogues. researchgate.net

For instance, reaction of the thioether with thiosemicarbazide (B42300) yields a thiosemicarbazone. researchgate.netuea.ac.uk This intermediate can then be cyclized by reacting with α-halo esters, such as ethyl bromoacetate, to furnish thiazolin-4-one derivatives. researchgate.netuea.ac.uk This two-step process—nucleophilic substitution followed by condensation and cyclization—is a powerful strategy for constructing complex molecules containing both benzothiazole and thiazolinone rings. uea.ac.ukresearchgate.net

Synthesis of Quinazoline (B50416) Derivatives and Related Fused Systems

N-(4-acetylphenyl)-2-chloroacetamide is a key building block for synthesizing molecules containing the quinazoline nucleus. nih.gov In one approach, it is used to S-alkylate 3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, yielding an N-(4-acetylphenyl)-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-ylthio)acetamide intermediate. nih.gov

This intermediate is then primed for further elaboration. The acetyl group provides a reactive site for constructing fused ring systems. A one-pot multicomponent reaction of this intermediate with malononitrile (B47326) and various aromatic aldehydes in the presence of ammonium (B1175870) acetate (B1210297) leads to the formation of complex enaminonitrile derivatives, which are fused pyridine-quinazoline systems. nih.gov

Furthermore, cyclization can be induced from other thioether derivatives. The sulfide product formed from the reaction of N-(4-acetylphenyl)-2-chloroacetamide and 2-mercapto-4,6-dimethylnicotinonitrile can undergo intramolecular cyclization when treated with a base like sodium ethoxide. uea.ac.uk This reaction results in the formation of a thieno[2,3-b]pyridine (B153569) scaffold, demonstrating a pathway to fused heterocyclic systems. uea.ac.ukresearchgate.net

Table 3: Synthesis of Heterocyclic Scaffolds

| Intermediate | Reaction Type | Reagents/Conditions | Heterocyclic Product | Reference(s) |

|---|---|---|---|---|

| N-(4-Acetylphenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide thiosemicarbazone | Cyclization | Ethyl bromoacetate | Thiazolin-4-one derivative | researchgate.netuea.ac.uk |

| N-(4-Acetylphenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide | Intramolecular Cyclization | Sodium ethoxide | Thieno[2,3-b]pyridine derivative | uea.ac.ukresearchgate.net |

| N-(4-Acetylphenyl)-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-ylthio)acetamide | Condensation/Cyclization | Malononitrile, Aromatic aldehydes, Ammonium acetate | Enaminonitrile (Fused Pyridine) derivatives | nih.gov |

Pyrazole (B372694), Thiazolinone, and Thiophene (B33073) Ring Formation

The N-(4-acetylphenyl)acetamide scaffold serves as a valuable precursor for the synthesis of various heterocyclic systems. The acetyl and chloroacetyl moieties are key functionalities that enable the construction of pyrazole, thiazolinone, and thiophene rings.

Pyrazole Formation: The acetyl group is the primary reactive site for pyrazole synthesis. The reaction typically begins with the condensation of the acetyl carbonyl with hydrazine (B178648) derivatives to form a hydrazone. researchgate.net For instance, reacting a derivative of the core structure with phenylhydrazine (B124118) yields the corresponding phenylhydrazone. researchgate.net Subsequent treatment with a Vilsmeier formylation reagent, such as phosphorus oxychloride (POCl₃) in dimethylformamide (DMF), can lead to cyclization and the formation of a 4-formylpyrazole derivative. researchgate.netuea.ac.uk This transformation highlights a common strategy where the acetyl group provides two carbon atoms for the pyrazole ring construction. hilarispublisher.com

Thiazolinone Formation: The synthesis of thiazolinone rings leverages both the acetyl and chloroacetyl groups in a stepwise manner. First, the acetyl group is converted into a thiosemicarbazone through condensation with thiosemicarbazide. researchgate.net This intermediate is then subjected to cyclization with a reagent like ethyl bromoacetate. The reaction proceeds via nucleophilic attack by the sulfur atom onto the electrophilic carbon of the ethyl bromoacetate, followed by intramolecular cyclization to furnish the thiazolin-4-one ring system. researchgate.netuea.ac.uk

Thiophene Ring Formation: Thiophene rings can be synthesized by leveraging the reactivity of the chloroacetamide group. The chlorine atom is readily displaced by a sulfur nucleophile in an Sₙ2 reaction. For example, reaction with a mercapto-nicotinonitrile derivative in the presence of a base like potassium carbonate leads to the formation of a sulfide product. researchgate.net This sulfide intermediate can then undergo intramolecular cyclization to form a fused thiophene ring, specifically a thieno[2,3-b]pyridine derivative, upon treatment with a strong base such as sodium ethoxide. researchgate.netuea.ac.uk This strategy is an application of the widely used Gewald thiophene synthesis principles. ijprajournal.com

| Target Ring | Key Reactants | Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Pyrazole | Phenylhydrazine, POCl₃/DMF | Phenylhydrazone | 4-Formylpyrazole derivative | researchgate.netuea.ac.uk |

| Thiazolinone | Thiosemicarbazide, Ethyl bromoacetate | Thiosemicarbazone | Thiazolin-4-one derivative | researchgate.netuea.ac.uk |

| Thiophene (fused) | 2-Mercapto-4,6-dimethylnicotinonitrile, Sodium ethoxide | Sulfide derivative | Thieno[2,3-b]pyridine derivative | researchgate.netuea.ac.uk |

Acetylation and Other Modifications of the Amide and Acetyl Functionalities

The amide and acetyl groups within the N-(4-acetylphenyl)-2-chloro-2-phenylacetamide structure offer multiple avenues for chemical modification, allowing for the synthesis of a broad range of derivatives.

Modifications of the Acetyl Functionality: The acetyl group behaves as a typical ketone and is a primary site for condensation and carbon-carbon bond-forming reactions.

Condensation Reactions: The carbonyl group readily condenses with various nucleophiles. Reactions with phenylhydrazine, 2-cyanoacetohydrazide, and thiosemicarbazide in the presence of an acid catalyst lead to the formation of the corresponding phenylhydrazone, 2-cyanoacetohydrazide, and thiosemicarbazone derivatives, respectively. researchgate.net These intermediates are often used in subsequent cyclization reactions as described previously.

Aldol (B89426) Condensation: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in Aldol-type condensation reactions. For instance, stirring with aromatic aldehydes, such as 4-anisaldehyde, in an ethanol-sodium hydroxide (B78521) medium furnishes the corresponding α,β-unsaturated ketone, commonly known as a chalcone. researchgate.net

Modifications of the Amide and Chloroacetyl Functionalities: The chloroacetamide portion of the molecule is highly reactive.

Nucleophilic Substitution: The primary reactivity of the chloroacetyl group is the facile displacement of the chlorine atom by a variety of nucleophiles. researchgate.net This Sₙ2 reaction is central to many derivatization strategies. Oxygen, nitrogen, and sulfur nucleophiles can be employed to create ethers, amines, and thioethers, respectively. For example, reaction with 2-mercaptobenzothiazole results in the substitution of chlorine to form a new C-S bond. researchgate.net

Acetylation: While the parent compound is an acetamide (B32628), the acetylation of the precursor amine, 4-aminoacetophenone, with chloroacetyl chloride is the key synthetic step for its formation. researchgate.netresearchgate.net The acylation of amines is a fundamental reaction often used to protect the amino group during multi-step syntheses. researchgate.net

| Functional Group | Reaction Type | Reagents | Product | Reference |

|---|---|---|---|---|

| Acetyl | Condensation | Thiosemicarbazide | Thiosemicarbazone derivative | researchgate.net |

| Acetyl | Aldol Condensation | 4-Anisaldehyde, NaOH | Chalcone derivative | researchgate.net |

| Chloroacetyl | Nucleophilic Substitution (Sₙ2) | 2-Mercaptobenzothiazole | Sulfide derivative | researchgate.net |

| Chloroacetyl | Nucleophilic Substitution (Sₙ2) | Sodium methacrylate | O-alkylated methacrylate ester | researchgate.net |

Regioselectivity and Stereoselectivity in Reaction Pathways

Regioselectivity and stereoselectivity are critical considerations in the synthesis of complex molecules from the this compound core. These factors determine the precise spatial arrangement and connectivity of atoms in the final products.

Regioselectivity: Regioselectivity often arises in reactions involving unsymmetrical reagents or substrates. While many reactions of the core scaffold are straightforward, the synthesis of certain substituted heterocycles can present regiochemical questions. For example, in the formation of pyrazoles from related unsymmetrical 1,3-diketone precursors and substituted hydrazines, two different regioisomers can potentially form. However, in the case of derivatization starting from the single acetyl group of N-(4-acetylphenyl)acetamide, the initial condensation step is inherently regioselective.

Stereoselectivity: Stereoselectivity is prominently observed in the formation of condensation products from the acetyl group. The reaction between the acetyl carbonyl and amine derivatives like phenylhydrazine leads to the formation of a C=N double bond. Research has shown that these hydrazone products are formed with high stereoselectivity. Spectroscopic analysis, such as ¹H NMR, indicates the presence of only one set of signals, which is attributed to the formation of the geometric (E)-isomer. researchgate.net This selectivity is driven by the minimization of steric hindrance around the newly formed imine bond. researchgate.net Similarly, in Aldol condensations that produce chalcones, the subsequent dehydration step typically favors the formation of the more thermodynamically stable (E)-alkene.

Elucidation of Reaction Mechanisms (e.g., SN2 pathways, Aldol Condensations, Intramolecular Cyclizations)

Understanding the underlying reaction mechanisms is essential for optimizing reaction conditions and predicting product outcomes. The derivatization of this compound involves several fundamental organic reaction mechanisms.

Sₙ2 Pathways: The displacement of the chlorine atom from the α-chloroacetyl group is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction. The carbon atom bonded to the chlorine is electrophilic and accessible to attack by nucleophiles. The reaction proceeds via a backside attack, leading to an inversion of stereochemistry if the carbon were chiral. This pathway is responsible for the formation of C-S, C-N, and C-O bonds at this position, serving as the initial step in many synthetic sequences. researchgate.net

Aldol Condensations: The formation of chalcones from the acetyl group follows the well-established Aldol condensation mechanism. wikipedia.orgmagritek.com Under basic conditions (e.g., NaOH), a proton is abstracted from the methyl carbon of the acetyl group to form a resonance-stabilized enolate. This enolate then acts as a carbon nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde. The resulting intermediate is a β-hydroxy ketone (an aldol addition product). wikipedia.orgmasterorganicchemistry.com Upon heating, this aldol adduct readily undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated ketone product, with the conjugation providing a strong thermodynamic driving force. libretexts.org

Intramolecular Cyclizations: The formation of heterocyclic rings often concludes with an intramolecular cyclization step. For example, the synthesis of thieno[2,3-b]pyridine derivatives involves an initial Sₙ2 reaction to attach a side chain, followed by a base-promoted intramolecular cyclization. A strong base like sodium ethoxide deprotonates a suitable position on the newly introduced side chain, creating a nucleophile that attacks an electrophilic site (such as a nitrile carbon) within the same molecule to close the ring. researchgate.netuea.ac.uk A final tautomerization or elimination step then leads to the stable aromatic heterocyclic product.

Influence of Substituent Effects on Reactivity: Linear Free Energy Relationships (LFER)

The reactivity of the this compound scaffold can be systematically tuned by introducing substituents onto the N-phenyl ring. The electronic influence of these substituents can be quantified using Linear Free Energy Relationships (LFERs), such as the Hammett equation. nih.govlibretexts.org

LFER studies correlate reaction rates or equilibrium constants for a series of related compounds with parameters that describe the electron-donating or electron-withdrawing nature of the substituents. libretexts.org A study on a series of N-(substituted phenyl)-2-chloroacetamides investigated the transmission of substituent electronic effects by correlating substituent-induced NMR chemical shifts (SCS) with electronic parameters using single and dual substituent parameter models. researchgate.net

The electronic effects are transmitted through the amide linkage to the rest of the molecule.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) on the phenyl ring decrease the electron density on the amide nitrogen. This makes the amide proton more acidic and can influence the reactivity of the entire chloroacetamide moiety.

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) increase the electron density on the amide nitrogen, which can, in turn, affect the nucleophilicity and basicity of the system.

These electronic perturbations influence reaction rates. For example, in reactions where the amide nitrogen acts as a nucleophile or its basicity is important, EDGs would accelerate the reaction, while EWGs would retard it. The correlation of kinetic data with Hammett substituent constants (σ) can yield a reaction constant (ρ), the sign and magnitude of which provide insight into the charge distribution at the transition state of the rate-determining step. nih.gov This approach allows for a deeper, quantitative understanding of the structure-reactivity relationships within this class of compounds.

Mechanistic Insights into in Vitro Biological Activities of N 4 Acetylphenyl 2 Chloro 2 Phenylacetamide Derivatives

Exploration of Antimicrobial Activity Mechanisms

Derivatives of N-(4-acetylphenyl)-2-chloro-2-phenylacetamide have been identified as a promising class of compounds with significant antimicrobial properties. Research has focused on elucidating the mechanisms through which these molecules exert their effects on various pathogenic microbes, including both bacteria and fungi.

Antibacterial Activity (e.g., against Escherichia coli, Staphylococcus aureus)

The antibacterial potential of N-(4-acetylphenyl)-2-chloroacetamide derivatives has been demonstrated against both Gram-negative and Gram-positive bacteria. uea.ac.uk Studies have shown that specific structural modifications to the parent compound can lead to potent antibacterial agents. For instance, the synthesis of heterocyclic scaffolds from the N-(4-acetylphenyl)-2-chloroacetamide precursor has yielded compounds with notable efficacy. uea.ac.uk

A thiosemicarbazone derivative and a sulfide (B99878) derivative, in particular, were identified as highly potent antibacterial compounds against Escherichia coli and Staphylococcus aureus, exhibiting significant growth inhibitory activities of 80.8% and 91.7%, respectively. uea.ac.uk The presence of a chloro atom in the acetamide (B32628) structure is suggested to be important for the observed antimicrobial activity. nih.gov Research on related N-phenylpyrrolamide inhibitors has also shown effectiveness against E. coli and S. aureus, with Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL against S. aureus. rsc.org

| Derivative Type | Target Bacteria | Efficacy | Reference |

| Thiosemicarbazone | Escherichia coli | 80.8% growth inhibition | uea.ac.uk |

| Sulfide | Staphylococcus aureus | 91.7% growth inhibition | uea.ac.uk |

| N-phenylpyrrolamide | Staphylococcus aureus | MIC: 0.25 µg/mL | rsc.org |

| N-phenylpyrrolamide | Escherichia coli | MIC: 4 to 32 µg/mL | rsc.org |

Antifungal Activity (e.g., against Candida albicans)

The core structure of 2-chloro-N-phenylacetamide has been evaluated for its antifungal potential, particularly against fluconazole-resistant strains of Candida albicans and other Candida species. researchgate.netnih.gov This class of compounds has demonstrated significant activity, inhibiting both planktonic cells and biofilms, which are notoriously difficult to eradicate. researchgate.netnih.gov

Studies have determined the Minimum Inhibitory Concentration (MIC) for 2-chloro-N-phenylacetamide against C. albicans and C. parapsilosis to be in the range of 128 to 256 µg/mL, with a Minimum Fungicidal Concentration (MFC) ranging from 512 to 1,024 µg/mL. researchgate.netnih.gov For many strains, the MFC/MIC ratio was ≤ 4, indicating a fungicidal effect. researchgate.net Furthermore, the compound was shown to inhibit up to 92% of biofilm formation and disrupt up to 87% of preformed biofilms. researchgate.netnih.gov Another study on related 2-chloro-N-phenylacetamide (A1Cl) against C. tropicalis and C. parapsilosis reported MIC values ranging from 16 to 256 µg/ml. nih.gov

| Compound | Target Fungi | MIC Range (µg/mL) | MFC Range (µg/mL) | Biofilm Inhibition | Reference |

| 2-chloro-N-phenylacetamide | C. albicans, C. parapsilosis | 128 - 256 | 512 - 1,024 | Up to 92% | researchgate.netnih.gov |

| 2-chloro-N-phenylacetamide (A1Cl) | C. tropicalis, C. parapsilosis | 16 - 256 | - | >50% at MIC | nih.gov |

Proposed Molecular Targets and Pathways of Action (e.g., DNA gyrase B inhibition, membrane disruption)

The molecular mechanisms underlying the antimicrobial activity of these acetamide derivatives are multifaceted. One of the primary proposed targets is DNA gyrase, an essential bacterial enzyme involved in DNA replication and transcription. rsc.orgnih.gov Specifically, the ATP-binding site on the GyrB subunit is a key target for inhibition. nih.gov N-phenylpyrrolamide inhibitors, which share structural similarities, have shown potent, low nanomolar IC50 values against E. coli DNA gyrase. rsc.org Inhibition of DNA gyrase can lead to secondary effects such as changes in membrane permeability, ultimately resulting in cell death. nih.gov

For antifungal activity, in silico studies suggest that 2-chloro-N-phenylacetamide may act by inhibiting the enzyme dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway. nih.govresearchgate.net However, it was observed that the compound does not appear to damage the fungal cell wall or act by binding to ergosterol (B1671047) in the cell membrane. researchgate.netnih.gov Another proposed antibacterial mechanism for related chloroacetamides involves the inhibition of Penicillin-Binding Protein (PBP) enzymes, which are critical for maintaining the integrity of the bacterial cell wall. nih.gov

Anticancer Activity Mechanisms in Cellular Models (Non-human)

Derivatives of this compound have emerged as a significant area of research in oncology due to their potent cytotoxic effects on various cancer cell lines. Their mechanism of action often involves targeting key enzymes in cancer progression and modulating fundamental cellular processes.

Inhibition of Specific Enzymes (e.g., VEGFR-2, PARP-1, Cyclooxygenase (COX))

VEGFR-2 Inhibition: A prominent mechanism for the anticancer activity of these derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.gov VEGFR-2 is a critical tyrosine kinase receptor that mediates angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. nih.gov By blocking the VEGFR-2 signaling pathway, these compounds can effectively inhibit tumor-induced angiogenesis. taylorandfrancis.com Numerous derivatives have been synthesized that inhibit VEGFR-2 at sub-micromolar concentrations, with IC50 values as low as 0.19 µM. nih.gov For instance, a series of bis( researchgate.netnih.govijcce.ac.irtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives showed potent VEGFR-2 inhibition, with an IC50 value of 3.7 nM for one derivative. nih.gov

PARP-1 Inhibition: Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks. nih.govresearchgate.net PARP inhibitors are thought to work by trapping PARP1 and PARP2 enzymes at the site of DNA damage. nih.gov This leads to the formation of cytotoxic PARP-DNA complexes, which are particularly lethal to cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination. nih.gov While direct inhibition by this compound is still under investigation, the acetamide scaffold is a component of known PARP inhibitors.

Cyclooxygenase (COX) Inhibition: Cyclooxygenase enzymes, particularly the inducible COX-2 isoform, are involved in inflammation and have been linked to cancer proliferation. nih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Acetamide derivatives have been extensively explored as selective COX-II inhibitors. archivepp.comarchivepp.comresearchgate.net The acetamide moiety can act as a crucial linker within these inhibitor molecules, contributing to their binding and inhibitory activity against COX-2. archivepp.comgalaxypub.co

| Enzyme Target | Role in Cancer | Inhibitory Action of Derivatives | Reference |

| VEGFR-2 | Tumor Angiogenesis | Direct inhibition of kinase activity (IC50 values in nM to sub-µM range) | nih.govnih.gov |

| PARP-1 | DNA Repair | Trapping of PARP enzyme on DNA, leading to cytotoxic complexes | nih.gov |

| COX-2 | Inflammation, Proliferation | Selective inhibition of enzyme activity | nih.govresearchgate.net |

Modulation of Cellular Processes: Proliferation, Migration, and Apoptosis Induction

Beyond specific enzyme inhibition, this compound derivatives exert their anticancer effects by directly influencing core cellular machinery. Phenylacetamide derivatives have been shown to possess potent anti-proliferative effects against a range of human cancer cell lines. nih.govnih.gov

A key mechanism is the induction of apoptosis, or programmed cell death. tbzmed.ac.ir Studies have shown that these compounds can trigger both intrinsic and extrinsic apoptotic pathways. tbzmed.ac.ir This is achieved through the upregulation of pro-apoptotic proteins like Bax and FasL, activation of a cascade of caspase enzymes (including caspase 3), and cleavage of PARP-1, a hallmark of apoptosis. tbzmed.ac.irmdpi.com Furthermore, these derivatives can induce cell cycle arrest, often at the G1 phase, which prevents cancer cells from dividing and proliferating. mdpi.com For example, certain phenylacetamide derivatives demonstrated significant cytotoxic effects against breast cancer (MCF-7) and prostate cancer (PC-12) cell lines with IC50 values as low as 0.7 µM and 0.6 µM, respectively. tbzmed.ac.ir

Structure-Activity Relationships for Antitumor Potential and Lead Optimization

The antitumor potential of this compound and its derivatives is significantly influenced by the nature and position of substituents on the phenyl rings, a concept central to structure-activity relationship (SAR) studies. tbzmed.ac.irtmc.edu Research into this class of compounds aims to identify modifications that enhance cytotoxicity against cancer cells, leading to the optimization of lead compounds. nih.gov

Synthetic phenylacetamide derivatives have demonstrated considerable cytotoxic effects across various cancerous cell lines, including MDA-MB468 (breast cancer), PC12 (pheochromocytoma), and MCF-7 (breast cancer). tbzmed.ac.ir SAR studies have explored the impact of various substituents with differing electronic properties, such as fluorine (F), chlorine (Cl), bromine (Br), nitro (NO2), and methoxy (B1213986) (-OCH3), at different positions on the phenyl residue. tbzmed.ac.ir

A notable finding is that the presence of an electron-withdrawing nitro group enhances cytotoxic activity. nih.govnih.gov For instance, derivatives with a nitro moiety generally show higher cytotoxic effects compared to those with an electron-donating methoxy group. nih.govnih.gov Specifically, one study found that a compound featuring a para-nitro group (3j) exhibited a strong cytotoxic effect against MDA-MB-468 cells, with an IC50 value of 0.76 µM. tbzmed.ac.ir Similarly, halogen-substituted derivatives have been identified as particularly active, suggesting that electronegative groups can play a crucial role in the antitumor activity of this scaffold. nih.gov

The following table summarizes the cytotoxic activity of selected 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against different cancer cell lines, illustrating these SAR principles. nih.govnih.gov

| Compound ID | Substitution on N-phenyl ring | Cell Line | IC50 (µM) |

| 2b | m-Nitro | PC3 (Prostate) | 52 |

| 2c | p-Nitro | PC3 (Prostate) | 80 |

| 2c | p-Nitro | MCF-7 (Breast) | 100 |

This table presents data on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, which are structurally related to the title compound, to illustrate the structure-activity relationships. nih.govnih.gov

Lead optimization efforts focus on refining these promising structures to improve potency and selectivity. nih.govresearchgate.net The identification that halogenated and nitro-substituted aniline (B41778) derivatives are among the most active compounds provides a clear direction for the further design of N-phenylacetamide-based anticancer agents. nih.govnih.govnih.gov

Anti-inflammatory Activity Mechanisms (e.g., via COX inhibition)

The anti-inflammatory properties of various acetamide derivatives are an area of significant investigation. researchgate.net A primary and well-established mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov The COX family of enzymes, which includes isoforms COX-1 and COX-2, is responsible for converting arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation. nih.govnih.gov

While direct studies on this compound's effect on COX are not detailed in the provided research, the broader class of N-phenylacetamide derivatives is explored for such properties. researchgate.net Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by blocking the active site of COX enzymes, thereby preventing prostaglandin (B15479496) synthesis. nih.gov COX-1 is typically considered a constitutive enzyme with homeostatic functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation by cytokines. derangedphysiology.com The anti-inflammatory effects of many drugs are primarily attributed to the inhibition of COX-2. derangedphysiology.com Therefore, it is a plausible mechanism that the anti-inflammatory activity observed in structurally related acetamide compounds occurs via the inhibition of COX enzymes. researchgate.netderangedphysiology.com

Interaction with Inflammatory Mediators and Signaling Pathways

The inhibition of COX enzymes directly impacts the signaling pathways of inflammation. nih.gov By blocking prostaglandin synthesis, COX inhibitors prevent the activation of downstream inflammatory processes. nih.govderangedphysiology.com Prostaglandins are potent inflammatory mediators that cause vasodilation, increase vascular permeability, and sensitize peripheral nerve endings to pain. derangedphysiology.comnih.gov

The inflammatory response involves a complex cascade of events orchestrated by various cells, such as macrophages and neutrophils, which release a host of inflammatory mediators. nih.gov These include cytokines (like Interleukin-1 and TNF-α), chemokines, and vasoactive amines. nih.gov The expression of the COX-2 enzyme is itself induced by these pro-inflammatory cytokines. derangedphysiology.com By inhibiting COX-2, N-phenylacetamide derivatives would interrupt this cycle, reducing the production of prostaglandins and thereby dampening the inflammatory response. derangedphysiology.com This leads to a reduction in edema, pain, and other cardinal signs of inflammation. nih.gov

Antioxidant Activity Mechanisms and Radical Scavenging Properties

Certain derivatives of this compound have demonstrated significant antioxidant capabilities. uea.ac.ukresearchgate.net The mechanism behind this activity is primarily attributed to their ability to scavenge free radicals, which are highly reactive species that can cause oxidative damage to cells, lipids, proteins, and DNA. researchgate.netnih.gov

A key study found that a thiosemicarbazone derivative of the title compound exhibited potent antioxidant activity, with an inhibitory activity of 82.6%, which is comparable to the well-known antioxidant L-ascorbic acid. uea.ac.ukresearchgate.net The antioxidant capacity of such compounds is often evaluated using assays like the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging method. nih.govuaic.ro In this assay, the antioxidant molecule donates a hydrogen atom to the stable DPPH radical, neutralizing it and causing a measurable change in color. nih.gov The ability of N-arylacetamide derivatives to effectively scavenge radicals like DPPH indicates their potential to function as chain-breaking antioxidants, interrupting the cascade of oxidative damage. uaic.romdpi.com

Other Reported Mechanistic Biological Activities of Derivatives (e.g., Anticoagulant activity via Factor VIIa inhibition)

Beyond antitumor, anti-inflammatory, and antioxidant activities, the versatile N-phenylacetamide scaffold has been explored for other therapeutic applications, including as an anticoagulant. ijper.org A promising mechanistic target for novel anticoagulants is the inhibition of Factor VIIa (FVIIa), a serine protease that plays a critical role in initiating the extrinsic pathway of the blood coagulation cascade. ijper.orgnih.gov

Research has been conducted on a series of N-phenyl-2-(phenyl-amino) acetamide derivatives designed as FVIIa inhibitors. ijper.org Several compounds from this series demonstrated effective in vitro anticoagulant activity, which was evaluated using the prothrombin time determination method. ijper.org The study identified that the N-phenyl-2-(phenyl-amino) acetamide structure serves as a suitable template for designing potent FVIIa inhibitors. ijper.org The inhibition of FVIIa prevents the activation of subsequent clotting factors, thereby blocking the formation of fibrin (B1330869) clots. nih.gov This line of research highlights the potential for derivatives of the core acetamide structure to be developed into therapeutic agents for thrombotic disorders. ijper.orgnih.gov

Q & A

Basic Questions

Q. What safety protocols are recommended for handling N-(4-Acetylphenyl)-2-chloro-2-phenylacetamide?

- Methodological Answer :

- Wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods for reactions to minimize inhalation risks.

- Waste disposal: Segregate chemical waste and use certified biohazard disposal services to prevent environmental contamination.

- Emergency measures: In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Q. What is a standard synthetic route for this compound?

- Methodological Answer :

- Reagents : React 4-acetylaniline with 2-chloro-2-phenylacetyl chloride in dichloromethane (DCM) under inert conditions.

- Conditions : Add triethylamine (TEA) as a base to neutralize HCl byproducts. Stir at 0–5°C for 3 hours.

- Purification : Extract the product via DCM/water partitioning, dry over Na₂SO₄, and recrystallize from toluene or ethanol .

Q. How can column chromatography optimize purification of this compound?

- Methodological Answer :

- Use silica gel (60–120 mesh) with a hexane/ethyl acetate gradient (7:3 to 1:1). Monitor fractions via TLC (Rf ~0.4 in 1:1 hexane/EtOAc).

- Combine pure fractions, evaporate solvent, and verify purity via NMR (e.g., δ 2.5 ppm for acetyl protons) .

Advanced Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation of a saturated toluene solution at 4°C.

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Refine structures with SHELXL, applying restraints for H-atom positions .

- Key Observations : Intramolecular C–H⋯O hydrogen bonds stabilize the planar acetamide group (bond angle: 120.5° ± 0.5°) .

Q. What computational methods predict the compound’s reactivity and electronic properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level. Calculate electrostatic potential maps to identify electrophilic sites (e.g., acetyl carbon).

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing acetyl) with bioactivity using Hammett σ constants (σ = +0.52 for 4-acetyl) .

Q. How do substituents on the phenyl ring influence intermolecular interactions?

- Methodological Answer :

- Hydrogen Bonding : The acetyl group participates in N–H⋯O interactions (distance: 2.85–2.95 Å), stabilizing crystal packing.

- Steric Effects : Bulky substituents (e.g., 4-methyl) reduce packing efficiency, lowering melting points compared to 4-fluoro analogs .

Key Notes

- For spectral data (NMR/IR), cross-reference with PubChem entries or experimental procedures in Acta Crystallographica .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.